Benzene, (1,3-diphenylbutyl)dimethyl-
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Overview
Description
Benzene, (1,3-diphenylbutyl)dimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 1,3-diphenylbutyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,3-diphenylbutyl)dimethyl- typically involves the alkylation of benzene with 1,3-diphenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: Benzene, (1,3-diphenylbutyl)dimethyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This can result in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: HNO3, H2SO4, AlCl3, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Scientific Research Applications
Benzene, (1,3-diphenylbutyl)dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (1,3-diphenylbutyl)dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Toluene: Benzene with a single methyl group.
Xylene: Benzene with two methyl groups in different positions (ortho, meta, para).
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, (1,3-diphenylbutyl)dimethyl- is unique due to the presence of the 1,3-diphenylbutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
104934-08-9 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(1,3-diphenylbutyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-11-10-16-23(20(18)3)24(22-14-8-5-9-15-22)17-19(2)21-12-6-4-7-13-21/h4-16,19,24H,17H2,1-3H3 |
InChI Key |
BTNYARJZYPLRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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